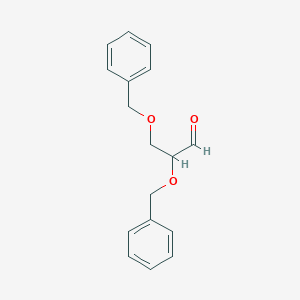
(R)-2,3-Bis(benzyloxy)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2,3-Bis(benzyloxy)propanal is a chiral organic compound with the molecular formula C17H20O3 It is characterized by the presence of two benzyloxy groups attached to the second and third carbon atoms of a propanal molecule
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as (R)-glycerol, the benzyloxy groups can be introduced through selective protection and subsequent functional group transformations.
Asymmetric Synthesis: Using chiral catalysts or auxiliaries, asymmetric synthesis can be employed to achieve the desired stereochemistry. This method often involves the use of organometallic reagents and enantioselective reactions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and chromatographic separation to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the aldehyde group can lead to the formation of (R)-2,3-bis(benzyloxy)propanol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation: (R)-2,3-Bis(benzyloxy)propanoic acid
Reduction: (R)-2,3-Bis(benzyloxy)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(R)-2,3-Bis(benzyloxy)propanal has several applications in scientific research:
Chemistry: It serves as a chiral building block in organic synthesis, particularly in the construction of complex molecules with multiple stereocenters.
Biology: The compound can be used as a probe in biological studies to investigate enzyme-substrate interactions and chiral recognition processes.
Industry: Its use in asymmetric synthesis makes it valuable in the production of fine chemicals and specialty materials.
Mechanism of Action
(R)-2,3-Bis(benzyloxy)propanal is similar to other chiral compounds with multiple benzyloxy groups, such as (R)-2,3-bis(benzyloxy)propanol and (R)-2,3-bis(benzyloxy)propanoic acid. its unique stereochemistry and functional groups make it distinct in terms of reactivity and applications. The presence of the aldehyde group in this compound allows for different chemical transformations compared to its alcohol and carboxylic acid counterparts.
Comparison with Similar Compounds
(R)-2,3-Bis(benzyloxy)propanol
(R)-2,3-Bis(benzyloxy)propanoic acid
1,3-Dibenzyloxy-2-propanol
Properties
Molecular Formula |
C17H18O3 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2,3-bis(phenylmethoxy)propanal |
InChI |
InChI=1S/C17H18O3/c18-11-17(20-13-16-9-5-2-6-10-16)14-19-12-15-7-3-1-4-8-15/h1-11,17H,12-14H2 |
InChI Key |
MKESOGHEPAYRNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


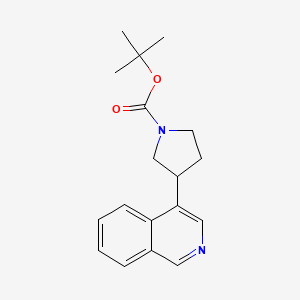
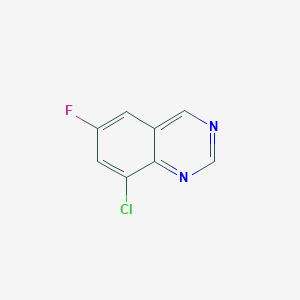
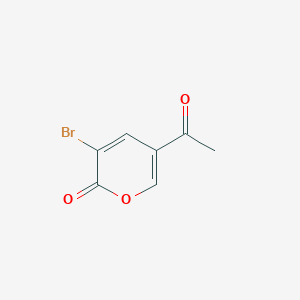

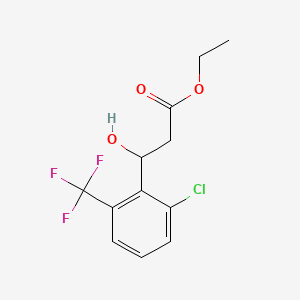
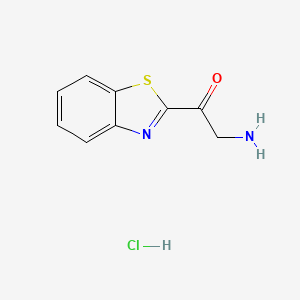
![3-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hydroxypropyl Dodecanoate](/img/structure/B15332245.png)

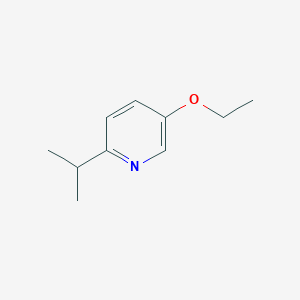
![2-(Bromomethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15332263.png)
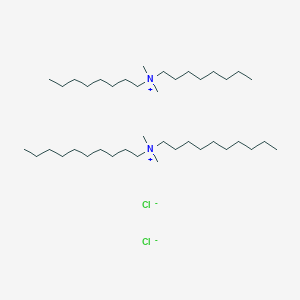
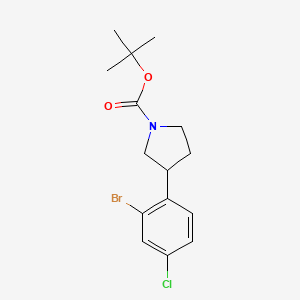
![4-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B15332272.png)

